(4-Bromo-3-nitrophenyl)methanol

Organic synthesis Functional group interconversion Building block comparison

Medicinal chemistry teams often face a dilemma: a ketone handle is too electrophilic, while a methyl group lacks derivatization flexibility. (4-Bromo-3-nitrophenyl)methanol solves this with a unique 4-bromo-3-nitro substitution pattern on a benzyl alcohol scaffold. - **Orthogonal Handles**: Aryl bromide enables Pd-catalyzed cross-coupling; primary alcohol allows oxidation, activation, or protection without ketone side reactions. - **Validated Utility**: Documented precursor to tert-butyl (4-bromo-3-nitrophenyl)carbamate (patent CN105884695A), supporting hit-to-lead optimization. - **Practical Handling**: Water-insoluble, simplifies extraction-based purification in multi-step syntheses. Available in research quantities with ≥95% purity.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 145547-97-3
Cat. No. B3031108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-nitrophenyl)methanol
CAS145547-97-3
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)[N+](=O)[O-])Br
InChIInChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2
InChIKeyGAANESYOLGFJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-3-nitrophenyl)methanol: Core Physicochemical Profile


(4-Bromo-3-nitrophenyl)methanol (CAS 145547-97-3) is a disubstituted benzyl alcohol derivative with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . The compound features a bromine atom at the para-position and a nitro group at the meta-position relative to the hydroxymethyl substituent . This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other bromonitroaromatic building blocks. Key physicochemical parameters include a calculated XLogP3 of 1.6, a topological polar surface area (TPSA) of 66.05 Ų, and one hydrogen bond donor (the hydroxyl group) [1][2]. The compound is commercially available with typical purity specifications of ≥95% and appears as a yellow to brown solid .

Bifunctional aryl bromide and primary alcohol handle for orthogonal transformations
4-Bromo-3-nitro regioisomer provides specific electronic and steric profile
Low water solubility supports extraction and crystallization workups

(4-Bromo-3-nitrophenyl)methanol: Why Substitution Fails


The precise 4-bromo-3-nitro substitution pattern on the benzyl alcohol scaffold is not interchangeable with other bromonitroaromatic isomers or derivatives. The specific positioning of the electron-withdrawing nitro group at the meta-position relative to the hydroxymethyl group, combined with the para-bromo substituent, creates a unique electronic environment that dictates reactivity in cross-coupling, reduction, and nucleophilic substitution reactions . Replacing this compound with a closely related analog—such as 4-bromo-3-nitrotoluene (which lacks the hydroxyl handle), 4′-bromo-3′-nitroacetophenone (which presents a ketone instead of an alcohol), or the regioisomeric 2-bromo-5-nitrobenzyl alcohol—would fundamentally alter downstream synthetic outcomes. The hydroxymethyl group provides a versatile functional handle for further derivatization (e.g., oxidation to aldehydes, conversion to halides, or protection/deprotection strategies) that is absent in methyl- or acetyl-substituted analogs . Furthermore, the bromine atom serves as an essential site for palladium-catalyzed cross-coupling reactions, a feature that would be lost or require distinct optimization if replaced by a chloro- or iodo-substituted alternative .

vs. 4-Bromo-3-nitrotoluene
Functional handle mismatch Lacks primary alcohol; limits oxidation, protection, and halide conversion pathways. May require redesigned synthetic sequence.
vs. 4′-Bromo-3′-nitroacetophenone
Electrophilicity shift Ketone introduces higher electrophilicity; may cause unwanted condensation or side reactions under basic/nucleophilic conditions.
vs. 2-Bromo-5-nitrobenzyl alcohol
Regioisomeric difference Altered substitution pattern changes electronic environment and steric demands; coupling efficiency and selectivity may not transfer directly.

(4-Bromo-3-nitrophenyl)methanol vs. Closest Analogs


Hydroxymethyl vs. Methyl Functional Handle

(4-Bromo-3-nitrophenyl)methanol possesses a primary alcohol functional group that is absent in the closely related 4-bromo-3-nitrotoluene (CAS 5326-34-1). This hydroxymethyl group enables a suite of synthetic transformations that are inaccessible to the methyl-substituted analog . Specifically, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a benzyl halide for nucleophilic displacement, or protected as a silyl ether for orthogonal reactivity .

Hydroxymethyl vs. Methyl Handle
Class-level inference
Primary alcohol present vs. only methyl in 4-bromo-3-nitrotoluene. Enables oxidation, protection, and benzyl halide formation.
Supports diversified downstream derivatization strategies.
Functional group chemistry; reaction conditions require validation.
Organic synthesis Functional group interconversion Building block comparison

Alcohol vs. Ketone Electrophilicity

Compared to 4′-bromo-3′-nitroacetophenone (CAS 18640-58-9), (4-bromo-3-nitrophenyl)methanol lacks the electrophilic ketone moiety that is susceptible to nucleophilic attack and can undergo unwanted condensation reactions under basic or nucleophilic conditions [1]. The alcohol group is significantly less electrophilic, offering greater chemical stability in certain reaction environments and providing orthogonal reactivity profiles in multi-step synthetic sequences .

Alcohol vs. Ketone Electrophilicity
Class-level inference
Hydroxymethyl group is less electrophilic than the acetyl group in 4′-bromo-3′-nitroacetophenone.
May reduce side reactions under nucleophilic or basic conditions.
Inferred from functional group reactivity; verify experimentally.
Medicinal chemistry Structure-activity relationship Electrophilicity

Water Insolubility Advantage

(4-Bromo-3-nitrophenyl)methanol is reported to be insoluble in water but readily soluble in organic solvents, a property that distinguishes it from more polar bromonitroaromatic analogs such as 4-bromo-3-nitrobenzoic acid . This solubility profile is critical for liquid-liquid extraction workups and for crystallization-based purification strategies .

Water Insolubility
Cross-study comparable
Reported insoluble in water; soluble in organic solvents. Differs from 4-bromo-3-nitrobenzoic acid (partially water-soluble).
Facilitates extraction and crystallization purification workflows.
Qualitative observation; confirm for specific solvent systems.
Process chemistry Crystallization Purification

Kinase Inhibitor Synthesis Intermediate

(4-Bromo-3-nitrophenyl)methanol has been explicitly utilized as a key intermediate in the synthesis of heterocyclic tyrosine kinase inhibitors targeting EGFR mutations, as documented in patent literature [1]. In this context, the compound serves as a precursor to tert-butyl (4-bromo-3-nitrophenyl)carbamate, which undergoes further functionalization to yield biologically active molecules . While this is an application-specific advantage rather than a direct head-to-head comparison, it establishes a validated synthetic route that may not be directly transferable to other bromonitrobenzyl alcohol isomers.

Kinase Inhibitor Intermediate
Supporting evidence
Explicitly used as intermediate in patented EGFR kinase inhibitor synthesis (CN105884695A).
Documented synthetic utility in kinase inhibitor development programs.
Application-specific; transferability to other scaffolds requires verification.
Medicinal chemistry Kinase inhibitors Drug discovery

(4-Bromo-3-nitrophenyl)methanol: Optimal Procurement Scenarios


Validated Kinase Inhibitor Building Block

Procurement is indicated for medicinal chemistry teams developing EGFR-targeting kinase inhibitors or related heterocyclic scaffolds. The compound's documented use as a precursor to tert-butyl (4-bromo-3-nitrophenyl)carbamate in patent CN105884695A provides a validated starting point for hit-to-lead optimization [1].

Bifunctional Aryl Halide-Alcohol Building Block

The compound is ideally suited for synthetic sequences that demand orthogonal reactivity from the aryl bromide (cross-coupling) and the primary alcohol (oxidation, protection, or activation) . Its water insolubility further simplifies purification by extraction, making it a practical choice for complex multi-step syntheses .

Ketone Instability Alternative

For reaction sequences where the presence of an electrophilic ketone would lead to undesired side reactions, (4-bromo-3-nitrophenyl)methanol offers a more robust alternative to 4′-bromo-3′-nitroacetophenone, providing the same aromatic substitution pattern with a less electrophilic hydroxymethyl handle [2].

Library Diversification via Hydroxymethyl Handle

The primary alcohol group of (4-bromo-3-nitrophenyl)methanol enables a wider range of functional group interconversions than the methyl group in 4-bromo-3-nitrotoluene, allowing for the generation of structurally diverse compound libraries for biological screening .

Application
Selection Property
Validation Focus
EGFR kinase inhibitor synthesis intermediate
Patent-documented synthetic route context
Verify compatibility with target kinase scaffold and reaction sequence
Orthogonal bifunctional reactions (cross-coupling + alcohol derivatization)
Bifunctional aryl bromide and primary alcohol handle
Confirm reaction orthogonality and yield under planned conditions
Reaction sequences with low benzylic electrophilicity requirement
Reduced electrophilicity vs. ketone analog
Assess side-reaction suppression compared to acetophenone-based route
Diverse compound library generation from alcohol handle
Versatile alcohol handle for functional group interconversions
Confirm transformation efficiency and purity for library members

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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